1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole
CAS No.: 954416-86-5
Cat. No.: VC2696698
Molecular Formula: C11H12FN
Molecular Weight: 177.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 954416-86-5 |
---|---|
Molecular Formula | C11H12FN |
Molecular Weight | 177.22 g/mol |
IUPAC Name | 1-[(4-fluorophenyl)methyl]-2,5-dihydropyrrole |
Standard InChI | InChI=1S/C11H12FN/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13/h1-6H,7-9H2 |
Standard InChI Key | MVMHOUUQCHXFCK-UHFFFAOYSA-N |
SMILES | C1C=CCN1CC2=CC=C(C=C2)F |
Canonical SMILES | C1C=CCN1CC2=CC=C(C=C2)F |
Introduction
Structural Characteristics and Physical Properties
1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole consists of a 2,5-dihydropyrrole ring with a 4-fluorobenzyl group attached to the nitrogen atom. The molecular structure includes a partially reduced pyrrole ring system, making it distinct from fully aromatic pyrrole derivatives.
Basic Identification Data
The compound is characterized by the following physicochemical properties:
Property | Value |
---|---|
CAS Number | 954416-86-5 |
Molecular Formula | C₁₁H₁₂FN |
Molecular Weight | 177.22 g/mol |
Physical State | White to pale yellow solid |
InChI | InChI=1S/C11H12FN/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13/h1-6H,7-9H2 |
InChIKey | MVMHOUUQCHXFCK-UHFFFAOYSA-N |
LogP | 2.13540 |
PSA | 3.24000 |
Structural Features
The 2,5-dihydro-1H-pyrrole core structure features a nitrogen-containing five-membered ring with one double bond between positions 3 and 4. The attachment of the 4-fluorobenzyl group at the nitrogen position contributes to the compound's specific reactivity profile and physicochemical properties. The presence of the fluorine atom in the para position of the benzyl group affects the electron distribution throughout the molecule .
Synthesis Methods
Several synthetic approaches have been reported for the preparation of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole and related pyrrole derivatives.
N-Alkylation Reaction
The most common method involves N-alkylation of 2,5-dihydro-1H-pyrrole with 4-fluorobenzyl halides under basic conditions. This synthetic route typically employs the following steps:
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Reaction of 2,5-dihydro-1H-pyrrole with a base (e.g., sodium hydride or potassium carbonate)
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Addition of 4-fluorobenzyl bromide or chloride
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Stirring at ambient temperature or under reflux conditions
Alternative Synthetic Routes
Other synthetic approaches for related pyrrole derivatives include:
Multicomponent Reactions
Multicomponent reactions (MCRs) have emerged as efficient approaches for synthesizing polysubstituted pyrroles. These reactions typically involve:
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1,3-dicarbonyl compounds
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Primary amines (including benzyl amines)
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Additional components such as nitroalkanes or aldehydes
For example, one-pot four-component reactions involving amines, aldehydes, diketones, and nitroalkanes have been reported to yield substituted pyrrole derivatives under relatively mild conditions .
Electrochemical Synthesis
Recent advances include electro-oxidative annulation methods for preparing pyrrole derivatives from 1,3-dicarbonyl compounds and primary amines. This approach offers several advantages:
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No requirement for transition-metal catalysts
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Milder reaction conditions
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Potentially higher yields
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Greater environmental sustainability
The method involves the formation of enamines as crucial intermediates, followed by electro-oxidative dehydrocyclization to form the pyrrole ring .
Chemical Properties and Reactivity
As a 2,5-dihydropyrrole derivative, 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole exhibits distinct chemical properties that differentiate it from fully aromatic pyrrole compounds.
Reactivity Profile
The compound features:
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A secondary amine functionality within a cyclic structure
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One double bond in the pyrrole ring (between C-3 and C-4)
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A 4-fluorobenzyl group that can influence the electronic properties of the nitrogen
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Potential for further functionalization at the C-2 and C-5 positions of the ring
The partially reduced pyrrole ring makes this compound susceptible to oxidation reactions, potentially leading to the formation of fully aromatic pyrrole derivatives under appropriate conditions .
Stability Considerations
1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole is described as hygroscopic, requiring storage away from moisture and water. This property necessitates appropriate handling and storage conditions to maintain the compound's integrity .
Applications and Significance
Research and Synthesis Applications
1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole serves several important functions in chemical research:
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Serves as an intermediate in organic synthesis pathways
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Functions as an auxiliary reagent in certain chemical transformations
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Provides a building block for more complex molecular architectures
The fluorine atom in the para position of the benzyl group can impart specific properties that are valuable in pharmaceutical research, including:
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Enhanced metabolic stability
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Altered lipophilicity
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Modified binding affinities to biological targets
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Potential bioisosteric replacement for hydrogen or methyl groups
Context in Pyrrole Chemistry
The importance of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole should be considered within the broader context of pyrrole chemistry. Pyrrole and its derivatives have significant applications in:
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Pharmaceutical development, where pyrrole-containing compounds show various biological activities including antifungal, anti-inflammatory, and antiviral properties
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Agricultural chemistry for developing crop protection agents
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Materials science, particularly in the development of conducting polymers and dyes
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Synthetic organic chemistry as versatile building blocks
Related Compounds and Derivatives
Several structurally related compounds have been reported in the literature, highlighting the broader family of pyrrole derivatives to which 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole belongs.
Structural Analogs
Structurally related compounds include:
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1-(2-Fluorobenzyl)-4-(phenylsulfonyl)-2,3-dihydro-1H-pyrrole (3ea), described as a white solid with a melting point of 98-100°C
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1-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid (1f), a white solid with documented NMR spectral data
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1-(4-Fluorophenyl)-1H-pyrrole-2,5-dione, a related compound with different substitution patterns
Functional Derivatives
More complex derivatives incorporating the fluorobenzyl-substituted pyrrole motif include:
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1-(2-Fluorophenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (4{1–20-4}), synthesized with a yield of 67% and characterized by melting point (210–215°C) and spectroscopic data
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1H-Pyrrole-3-carboxylic acid derivatives, which combine the pyrrole core with additional functional groups for specific applications
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